

Application Note: Sensitive Detection of Bergamottin using UPLC-MS/MS

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Compound of Interest

Compound Name: Bergamottin

Cat. No.: B15577138

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Introduction

Bergamottin is a natural furanocoumarin predominantly found in grapefruit and bergamot orange.[1][2] It is of significant interest to the pharmaceutical and nutraceutical industries due to its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[2] This inhibition can lead to significant food-drug interactions, altering the pharmacokinetics of various medications.[1] Therefore, a sensitive and robust analytical method for the quantification of **bergamottin** in various biological matrices is crucial for pharmacokinetic studies, drug development, and food safety analysis. This application note provides a detailed protocol for the sensitive detection of **bergamottin** using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry. Samples are first subjected to a simple and efficient extraction procedure. The analyte is then separated from other matrix components on a reversed-phase UPLC column and subsequently detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the protonated parent ion of **bergamottin** to its specific product ion allows for accurate and sensitive quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma and fruit juice.

a) Plasma Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase (see UPLC-MS/MS parameters).
- Vortex for 30 seconds and transfer to a UPLC vial for analysis.

b) Fruit Juice Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for extracting furanocoumarins from grapefruit juice.^{[3][4]}

- To 10 mL of fruit juice, add 10 mL of acetonitrile in a 50 mL centrifuge tube.
- Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4,000 x g for 5 minutes.
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and magnesium sulfate.
- Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Analysis

a) UPLC Conditions

Parameter	Setting
System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm ^{[1][5]}
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-30% B; 3.1-4.0 min, 30% B

b) Mass Spectrometry Conditions

Parameter	Setting
System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	450°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

c) MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Bergamottin	339.2	203.1	0.1	30	20
Internal Standard (optional)	IS specific	IS specific	0.1	IS specific	IS specific

Note: The primary product ion for **bergamottin** is m/z 203.[1][5] Another fragment ion at m/z 147 has also been reported.[6]

Data Presentation

The following tables summarize the quantitative performance of the described UPLC-MS/MS method for the analysis of **bergamottin**.

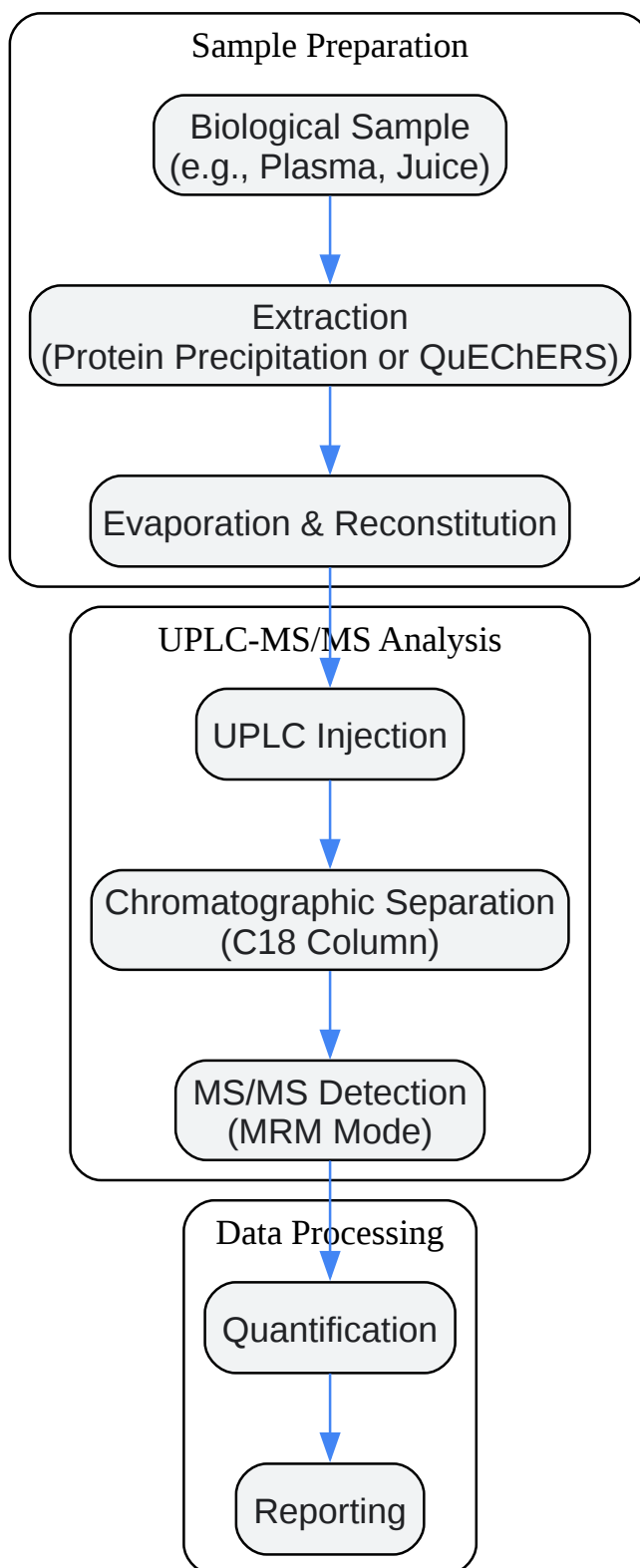
Table 1: Calibration and Linearity

Analyte	Matrix	Calibration Range	R ²
Bergamottin	Human Plasma	0.5 - 500 ng/mL	>0.995
Bergamottin	Grapefruit Juice	1 - 1000 ng/mL	>0.995

Table 2: Sensitivity and Recovery

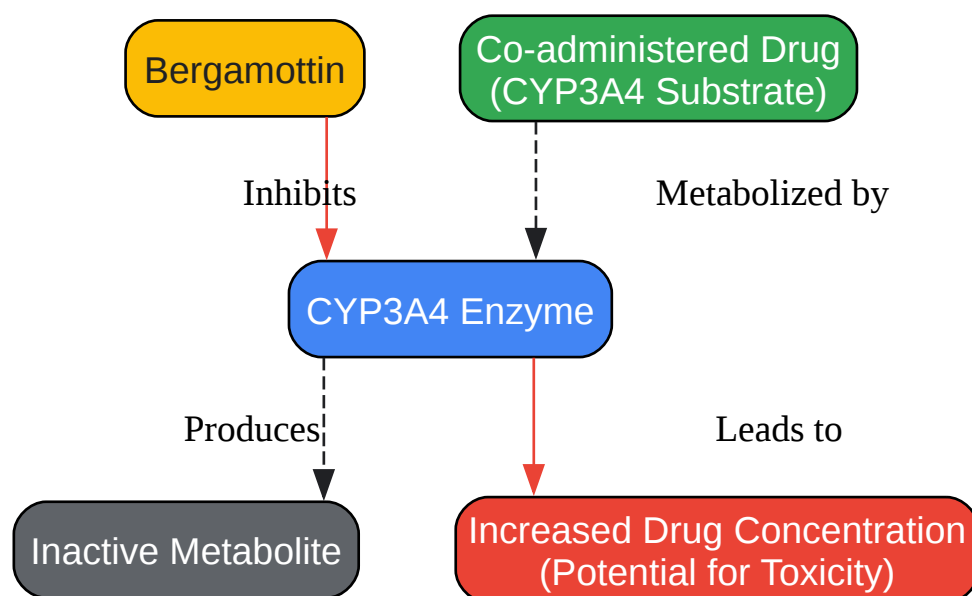
Analyte	Matrix	LLOQ (ng/mL)	Mean Recovery (%)	RSD (%)
Bergamottin	Human Plasma	0.5	92.3	<10
Bergamottin	Grapefruit Juice	1	88.7	<15

Visualizations



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Caption: Experimental workflow for the UPLC-MS/MS analysis of **bergamottin**.



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Caption: Mechanism of **bergamottin**-induced CYP3A4 inhibition.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of **bergamottin** in biological matrices. The protocol is suitable for a wide range of applications, including pharmacokinetic and pharmacodynamic studies, food-drug interaction research, and quality control of natural products. The simple sample preparation and rapid analysis time make this method ideal for high-throughput screening.

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